1h,1h-Perfluoro-3,6-dioxadecan-1-ol
Overview
Description
1H,1H-Perfluoro-3,6-dioxadecan-1-ol is a fluorinated compound with the molecular formula C8H3F15O3 and a molecular weight of 432.09 g/mol . It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,1H-Perfluoro-3,6-dioxadecan-1-ol typically involves the reaction of perfluorinated alkyl iodides with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a fluoride ion source, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1H,1H-Perfluoro-3,6-dioxadecan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into perfluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium methoxide (NaOMe) are employed.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Various substituted perfluorinated compounds.
Scientific Research Applications
1H,1H-Perfluoro-3,6-dioxadecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and in the synthesis of fluorinated compounds.
Biology: Employed in studies involving cell membrane interactions due to its unique properties.
Medicine: Investigated for potential use in drug delivery systems and imaging agents.
Industry: Utilized in the production of high-performance materials, coatings, and lubricants.
Mechanism of Action
The mechanism of action of 1H,1H-Perfluoro-3,6-dioxadecan-1-ol involves its interaction with molecular targets such as cell membranes and proteins. Its fluorinated structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with hydrophobic regions of proteins, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol
- 1H,1H-Perfluoro-3,6-dioxaoctane-1,8-diol
- 1H,1H,8H,8H-Octafluoro-3,6-dioxaoctane-1,8-diol
Uniqueness
1H,1H-Perfluoro-3,6-dioxadecan-1-ol is unique due to its specific fluorinated structure, which imparts high thermal stability and resistance to chemical reactions. This makes it particularly valuable in applications requiring robust and inert materials .
Properties
IUPAC Name |
2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F15O3/c9-2(10,1-24)25-7(20,21)8(22,23)26-6(18,19)4(13,14)3(11,12)5(15,16)17/h24H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLAXWXACBJHSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F15O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381038 | |
Record name | 1h,1h-perfluoro-3,6-dioxadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152914-73-3 | |
Record name | 1h,1h-perfluoro-3,6-dioxadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 152914-73-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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